Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[(4-CHLOROBENZOYL)AMINO]-4-ISOBUTYL-3-THIOPHENECARBOXYLATE is an organic compound with the molecular formula C18H20ClNO3S This compound is characterized by the presence of a thiophene ring, an isobutyl group, and a chlorobenzoyl amide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-CHLOROBENZOYL)AMINO]-4-ISOBUTYL-3-THIOPHENECARBOXYLATE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isobutyl Group: The isobutyl group is introduced via alkylation reactions using isobutyl halides in the presence of a base.
Formation of the Chlorobenzoyl Amide: The chlorobenzoyl amide moiety is formed by reacting 4-chlorobenzoyl chloride with an appropriate amine under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4-CHLOROBENZOYL)AMINO]-4-ISOBUTYL-3-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-[(4-CHLOROBENZOYL)AMINO]-4-ISOBUTYL-3-THIOPHENECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-CHLOROBENZOYL)AMINO]-4-ISOBUTYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-4-ISOBUTYL-3-THIOPHENECARBOXYLATE
- ETHYL 2-[(4-BROMOBENZOYL)AMINO]-4-ISOBUTYL-3-THIOPHENECARBOXYLATE
- ETHYL 2-[(4-METHYLBENZOYL)AMINO]-4-ISOBUTYL-3-THIOPHENECARBOXYLATE
Uniqueness
ETHYL 2-[(4-CHLOROBENZOYL)AMINO]-4-ISOBUTYL-3-THIOPHENECARBOXYLATE is unique due to the presence of the 4-chlorobenzoyl moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H20ClNO3S |
---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorobenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H20ClNO3S/c1-4-23-18(22)15-13(9-11(2)3)10-24-17(15)20-16(21)12-5-7-14(19)8-6-12/h5-8,10-11H,4,9H2,1-3H3,(H,20,21) |
InChI Key |
YOEXQXCMPVFAHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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